5-Acetyl-2,4-dihydroxybenzyl alcohol
Description
5-Acetyl-2,4-dihydroxybenzyl alcohol is a phenolic derivative characterized by hydroxyl groups at positions 2 and 4 of the benzene ring and an acetyl group at position 4. This compound is of interest due to its structural complexity, which confers unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-5-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O4/c1-5(11)7-2-6(4-10)8(12)3-9(7)13/h2-3,10,12-13H,4H2,1H3 |
InChI Key |
YJMAIGNEYZKZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)CO)O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Antioxidant Activity
Research has indicated that 5-Acetyl-2,4-dihydroxybenzyl alcohol exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting potential health benefits through dietary or therapeutic use.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. For instance, derivatives of similar benzyl alcohol compounds have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored as a natural antimicrobial agent in pharmaceuticals or food preservation.
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs. The ability to inhibit pro-inflammatory cytokines could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Agricultural Applications
Pesticide Development
The structural features of this compound make it suitable for use in the synthesis of novel agrochemicals. Compounds with similar phenolic structures have been used to develop effective pesticides and herbicides. Research into the synthesis of derivatives could lead to formulations that enhance crop protection while minimizing environmental impact.
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. Compounds that modulate plant growth through hormonal pathways could improve crop yields and resilience against stressors such as drought or disease.
Industrial Applications
Chemical Intermediates
this compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity can be harnessed in the production of specialty chemicals used in fragrances, flavors, and cosmetics.
Material Science
The compound may also find applications in material science, particularly in the development of polymers or coatings where antioxidant properties are desirable. Its ability to stabilize formulations against oxidative degradation can enhance product longevity.
Case Studies
Comparison with Similar Compounds
Structural Isomers and Derivatives
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Positional Isomerism :
- 4-HBA lacks the 2-OH and acetyl groups, resulting in lower steric hindrance and higher solubility (logP = 0.21) . This makes it preferable for aqueous-phase reactions.
- 3,5-Dihydroxybenzyl alcohol exhibits symmetrical hydroxylation, which may enhance metal-chelating capacity compared to 2,4-diOH analogs .
- Similar acetylated phenolics are linked to microbial-modulated terpenoid and phenolic acid biosynthesis in medicinal plants . Vanillyl alcohol’s methoxy group (3-OCH₃) contributes to its stability and aroma, making it valuable in food and cosmetic industries .
Biological Activity :
- 4-HBA and 3,5-dihydroxybenzyl alcohol demonstrate antioxidant properties, but the acetylated derivative may offer improved radical-scavenging efficacy due to electron-withdrawing effects .
- Brominated analogs (e.g., 5-Bromo-2-hydroxybenzyl alcohol) are less studied for bioactivity but serve as intermediates in halogenated drug synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Acetyl-2,4-dihydroxybenzyl alcohol, and how can purity be ensured?
- Methodology : Utilize Friedel-Crafts acetylation or hydroxyl-directed acetylation of 2,4-dihydroxybenzyl alcohol precursors. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity validation requires UPLC-HRESIMS analysis (as in analogous polyphenol syntheses) to confirm molecular mass and absence of byproducts .
- Quality Control : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) and characterize intermediates via H/C NMR (acetone-d6 at 600 MHz for resolution of phenolic protons) .
Q. How is structural elucidation of this compound achieved using spectroscopic techniques?
- Spectroscopic Workflow :
- IR : Identify O-H (3300–3500 cm), acetyl C=O (1650–1700 cm), and aromatic C=C (1500–1600 cm) stretches .
- NMR : Assign acetyl methyl protons (~2.5 ppm, singlet) and aromatic protons (downfield shifts for hydroxylated positions). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- HRESIMS : Confirm molecular formula (e.g., [M-H] at m/z 195.0663 for CHO) .
Q. What are the known biological activities of structurally analogous hydroxybenzyl alcohols, and how might they inform research on this compound?
- Context : 4-Hydroxybenzyl alcohol exhibits antioxidant properties via radical scavenging (IC ~20 μM in DPPH assays), while 3,5-dihydroxybenzyl alcohol shows antimicrobial activity against Gram-positive bacteria (MIC ~50 μg/mL) .
- Experimental Design : Screen this compound in standardized assays (e.g., DPPH for antioxidants, microdilution for antimicrobials) with positive controls (e.g., ascorbic acid, ampicillin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
- Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity (e.g., acetone-d6 vs. DMSO-d6) or tautomerism. Use variable-temperature NMR to assess dynamic equilibria (e.g., keto-enol tautomerism of acetyl groups) .
- Mitigation : Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometries and chemical shift predictions) .
Q. What strategies optimize the electrochemical conversion of this compound to aldehydes or ketones?
- Electrochemical Setup : Employ mediated electrolysis with N-hydroxyphthalimide (NHPI, 20 mol%) in acetonitrile/water (4:1) at 1.5 V vs. Ag/AgCl. Monitor conversion via GC-MS or inline IR .
- Challenge : Prevent over-oxidation to carboxylic acids by controlling potential and reaction time (e.g., <2 hours for 80% aldehyde yield) .
Q. How should inhalation toxicity risks be assessed for this compound in aerosolized formulations?
- Gaps : Existing data on benzyl alcohol derivatives lack inhalation toxicology (e.g., LC in rodent models). Prioritize OECD 403 acute inhalation studies with particle size analysis (1–5 μm aerosols) .
- Alternatives : Use in silico models (e.g., QSAR for respiratory irritation) or ex vivo tracheal tissue assays to preliminarily rank hazards .
Q. What methodologies address low yields in regioselective acetylation of 2,4-dihydroxybenzyl alcohol precursors?
- Catalysis : Test Lewis acids (e.g., ZnCl) or Brønsted acids (p-TsOH) to direct acetylation to the 5-position. Monitor regiochemistry via NOESY (proximity of acetyl to specific hydroxyls) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility and reduce side reactions (e.g., di-acetylation) .
Data Analysis and Contradiction Management
Q. How can conflicting bioactivity results between in vitro and in vivo studies of hydroxybenzyl alcohol derivatives be reconciled?
- Factors : Consider pharmacokinetics (e.g., poor absorption of this compound due to polarity) or metabolite activation (e.g., deacetylation in vivo). Use isotopic labeling (e.g., C-acetyl) to track metabolic fate .
Q. What statistical approaches are recommended for multivariate optimization of reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
